The chemical reactivity of MeP-dR is central to its role as a prodrug in anticancer gene therapy. [] Specifically, MeP-dR is cleaved by Escherichia coli purine nucleoside phosphorylase (PNP), but not by human PNP, to release the cytotoxic MeP. [] This difference in enzymatic activity forms the basis for a targeted therapeutic strategy. []
MeP-dR itself is not directly cytotoxic. [] Its mechanism of action relies on its conversion to MeP by E. coli PNP. [] Once inside tumor cells, MeP exerts its cytotoxic effect by interfering with DNA synthesis and other essential cellular processes. [] Furthermore, MeP can exit the cell through purine transport systems, leading to bystander killing of neighboring tumor cells. [] This bystander effect is particularly advantageous in targeting solid tumors. []
The primary application of MeP-dR lies in anticancer gene therapy. [] The strategy involves introducing the gene for E. coli PNP into tumor cells. [] Upon administration of MeP-dR, these transfected cells express E. coli PNP and selectively convert the prodrug into cytotoxic MeP, leading to tumor cell death. [] This approach aims to achieve targeted cytotoxicity while minimizing damage to healthy tissues. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: